molecular formula C17H20N4O4S B6000974 2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE

2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6000974
M. Wt: 376.4 g/mol
InChI Key: HJINSOVLHXONRK-QPJJXVBHSA-N
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Description

2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

    Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    Deprotection: Removal of protecting groups using reagents like PhSH (thiophenol).

    Intramolecular Cyclization: Formation of the final piperazine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: DBU, sodium hydroxide.

    Solvents: Methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a sulfonyl group and a dihydropyrimidinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold in medicinal chemistry further highlight its uniqueness.

Properties

IUPAC Name

5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-16-15(13-18-17(23)19-16)26(24,25)21-11-9-20(10-12-21)8-4-7-14-5-2-1-3-6-14/h1-7,13H,8-12H2,(H2,18,19,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJINSOVLHXONRK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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